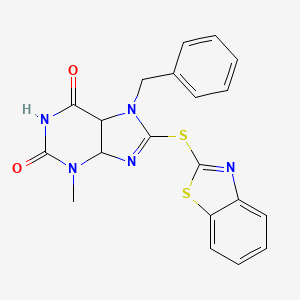

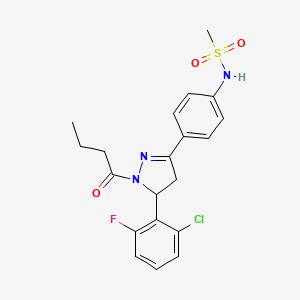

![molecular formula C18H22N4 B2701043 N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-78-7](/img/structure/B2701043.png)

N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves innovative methodologies, including the use of ultrasound in aqueous media or flow chemistry for the efficient generation of these compounds. For example, a study detailed a regioselective synthesis technique assisted by KHSO4 under ultrasound irradiation, highlighting the methodological advancements in synthesizing substituted pyrazolo[1,5-a]pyrimidines (Kaping, Helissey, & Vishwakarma, 2020). Another research explored the scalable synthesis of diaminopyrazoles, applying microwave and continuous flow chemistry, which is a testament to the evolving approaches in chemical synthesis (Wilson, Osuma, Camp, & Xu, 2012).

Biological Activities and Applications

Compounds within the pyrazolo[1,5-a]pyrimidine class have been studied for a range of biological activities, indicating potential applications in developing new therapeutic agents. For instance, novel enaminones were synthesized as key intermediates, leading to compounds with cytotoxic effects against certain cancer cell lines and antimicrobial activities (Riyadh, 2011). Such studies underscore the potential of these compounds in drug discovery, particularly as anticancer and antimicrobial agents.

Advanced Materials and Imaging

The versatility of pyrazolo[1,5-a]pyrimidines extends beyond pharmaceuticals, with applications in materials science and imaging technologies. For example, the synthesis of specific derivatives as potential PET ligand candidates for in vivo imaging demonstrates the intersection of organic chemistry with diagnostic medicine, opening pathways for novel imaging agents that target specific receptors (Kumar et al., 2003).

Direcciones Futuras

Pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity . The present review sheds the light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Propiedades

IUPAC Name |

5,6-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-12(2)10-19-17-13(3)14(4)21-18-16(11-20-22(17)18)15-8-6-5-7-9-15/h5-9,11-12,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEGMDRCNIGNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

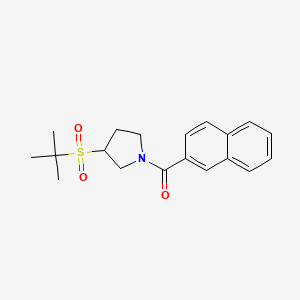

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

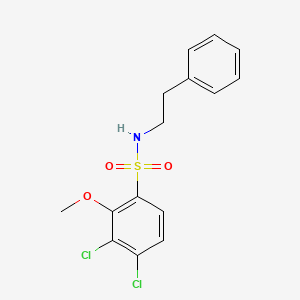

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)

![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)

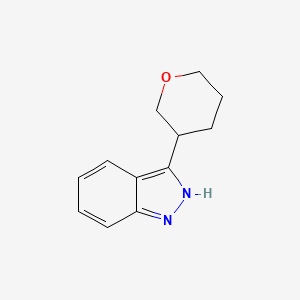

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)